Methyl 5-imino-5-methoxypentanoate hydrochloride
Description
Methyl 5-imino-5-methoxypentanoate hydrochloride is a synthetic organic compound characterized by a pentanoate ester backbone modified with an imino (NH) group and a methoxy (OCH₃) group at the 5th carbon position. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
Molecular Formula |
C7H14ClNO3 |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl 5-imino-5-methoxypentanoate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-6(8)4-3-5-7(9)11-2;/h8H,3-5H2,1-2H3;1H |
InChI Key |
IOPTVUZZORPVBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CCCC(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-imino-5-methoxypentanoate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of methanol and other reagents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-imino-5-methoxypentanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: It can be used as a reagent in various chemical reactions and synthesis processes.
Biology: It may have applications in studying biological pathways and mechanisms.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-imino-5-methoxypentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent groups, which influence their chemical behavior, stability, and applications. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
*Hypothetical molecular weight calculated based on formula.
Reactivity and Stability
- Imino vs. Oxo Groups: The imino group (NH) in the target compound may increase nucleophilic reactivity compared to oxo (C=O) groups in analogs like Methyl 5-amino-4-oxovalerate hydrochloride. This could influence its utility in condensation or cyclization reactions .
- Methoxy vs. In contrast, the trifluoromethyl group in Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride enhances lipophilicity and resistance to enzymatic degradation .
Biological Activity
Methyl 5-imino-5-methoxypentanoate hydrochloride is a compound that has garnered interest due to its potential biological activity. This article delves into the biological properties of this compound, examining its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula, which includes a methoxy group and an imino functional group. The presence of these functional groups suggests potential reactivity and interaction with biological targets.
Pharmacological Effects
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds with imino groups have been noted for their antimicrobial properties. For instance, derivatives of imidazo[1,2-b]pyridazine have shown significant activity against Mycobacterium tuberculosis, suggesting that this compound may possess similar properties .
- Cytotoxicity : Some studies have reported that related compounds can induce cytotoxic effects in various cancer cell lines. The mechanism often involves the disruption of cellular processes, leading to apoptosis .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the imino group may interact with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition of essential biological functions.
Case Studies
- Antimycobacterial Activity : A study focusing on imidazo[1,2-b]pyridazine derivatives found that certain compounds exhibited MIC90 values around 0.63–1.26 μM against Mycobacterium tuberculosis in vitro but were inactive in vivo due to rapid metabolic degradation . This highlights the importance of metabolic stability in evaluating the efficacy of similar compounds.
- Cytotoxic Studies : Another investigation into structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential for therapeutic applications . These findings suggest that this compound could be further explored for its anticancer properties.
Data Tables
Q & A
Q. How can researchers optimize the synthesis of Methyl 5-imino-5-methoxypentanoate hydrochloride to achieve high yields and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, with critical control over temperature, pH, and solvent selection. For example, amine-protection steps may require anhydrous ethanol or methanol under reflux conditions (~60–80°C) to prevent side reactions. Acidic workup (e.g., HCl) is used to isolate the hydrochloride salt, with purification via recrystallization in polar solvents like ethanol/water mixtures . Monitoring reaction progress using thin-layer chromatography (TLC) with UV visualization ensures intermediate purity before final isolation.
Q. What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography : Use SHELXL for refinement of high-resolution single-crystal data to resolve the imino and methoxy group orientations .
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ can confirm the methyl ester (δ ~3.7 ppm) and imino proton (δ ~8.5 ppm). DEPT-135 experiments distinguish CH₃/CH₂/CH groups .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragment patterns consistent with the hydrochloride salt .
Q. How does the hydrochloride form enhance solubility for biochemical assays?
Methodological Answer: The hydrochloride salt improves aqueous solubility due to ionic dissociation, critical for in vitro studies. Solubility can be quantified via shake-flask methods in PBS (pH 7.4) or DMSO/water mixtures. For cell-based assays, prepare stock solutions in sterile water (1–10 mM) and filter through 0.22 µm membranes to ensure sterility .
Q. What functional groups in this compound drive its reactivity in organic synthesis?
Methodological Answer:
- Imino group : Participates in Schiff base formation with aldehydes/ketones under mild acidic conditions.
- Methoxy ester : Susceptible to hydrolysis (e.g., NaOH/MeOH) to yield carboxylic acids for further derivatization.
- Hydrochloride salt : Enables nucleophilic substitution reactions at the α-carbon under basic conditions .
Q. How can researchers assess purity for pharmacological studies?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (gradient elution). Monitor at 254 nm; purity >98% is ideal for in vivo studies .
- Elemental analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What reaction mechanisms explain the compound’s instability under alkaline conditions?
Methodological Answer: The imino group undergoes hydrolysis to a ketone in basic media (pH >9), forming 5-methoxy-5-oxopentanoate intermediates. Kinetic studies (UV-Vis monitoring at 280 nm) reveal pseudo-first-order degradation, with activation energy calculated via Arrhenius plots. Stabilization strategies include buffering assays to pH 6–7 or using non-aqueous solvents like THF .
Q. How can computational modeling predict its interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with protein structures (e.g., PDB IDs) to simulate binding to enzymes like hydrolases. The methoxy group’s electron-donating effects enhance H-bonding with active sites .
- DFT calculations : Gaussian 09 optimizes geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. XRD) for the imino tautomer?
Methodological Answer:
- Variable-temperature NMR : Conduct experiments (25–80°C) to detect tautomeric equilibrium shifts.
- Dynamic XRD : Collect data at multiple temperatures to capture crystallographic disorder, refining occupancy factors in SHELXL .
- IR spectroscopy : Compare N-H stretching frequencies (~3200 cm⁻¹ for imino vs. ~3400 cm⁻¹ for amine) to confirm tautomer dominance .
Q. How do structural analogs differ in bioactivity, and what design principles apply?
Methodological Answer: A similarity index analysis (Table 1) shows analogs with cyclopropane or cycloheptane rings exhibit reduced solubility but increased metabolic stability. Replace the methoxy group with halogens (e.g., Cl) to enhance target affinity, guided by QSAR models using logP and polar surface area descriptors .
Q. Table 1: Structural Analog Comparison
| Compound | Similarity Index | Key Modification | Bioactivity Trend |
|---|---|---|---|
| Methyl 4-methyl-3-oxopentanoate | 0.96 | Keto group | Lower solubility |
| Methyl 3-cyclopropyl-3-oxopropanoate | 0.93 | Cyclopropane ring | Enhanced stability |
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
